molecular formula C5H7ClN4S B1363304 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine CAS No. 89280-24-0

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Cat. No. B1363304
CAS RN: 89280-24-0
M. Wt: 190.66 g/mol
InChI Key: MIAZWEMERMKRCU-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a chemical compound with the CAS Number: 89280-24-0. It has a molecular weight of 190.66 . The IUPAC name for this compound is 4-chloro-6-hydrazino-2-(methylsulfanyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is 1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a solid substance . and 98% according to different sources. The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Hydrogen-bond Degenerate Nucleosides : 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has been utilized in the synthesis of hydrogen-bond degenerate tricyclic nucleosides, which are potential substrates for polymerase incorporation into DNA (Williams et al., 1998).

  • Formation of Heterocyclic Compounds : This compound is involved in creating novel heteroannulated compounds containing chromenopyridopyrimidines, showcasing its utility in synthesizing complex organic structures (Allehyani, 2022).

  • Antimicrobial Applications : Research indicates that derivatives of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine have potential antimicrobial properties, underlining its significance in pharmaceutical applications (Ahmed et al., 2020).

Spectroscopic and Structural Studies

  • Structural Analysis : Studies on chloropyrimidine derivatives, including this compound, reveal insights into their structure and spectral characteristics, vital for understanding their chemical behavior (Gupta et al., 2006).

  • Vibrational Spectroscopy : Research employing vibrational spectral analysis of derivatives of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has contributed significantly to the understanding of their molecular structure and properties (Alzoman et al., 2015).

Biological and Medicinal Research

  • Influence on DNA Methylation : Investigations into the influence of this compound's derivatives on DNA methylation and antitumor properties highlight its potential in cancer research (Grigoryan et al., 2012).

  • Antiviral Activity : Certain derivatives exhibit antiviral properties, providing a basis for developing new antiviral agents (Holý et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAZWEMERMKRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363307
Record name 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

CAS RN

89280-24-0
Record name 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Referring to Scheme 2, anhydrous hydrazine (164 mg, 162 μl, 5.1 mmol) and dichloromethane (3 ml) were cooled to −78° C. 4,6-Dichloro-2-(methylthio)pyrimidine (1 g, 5.1 mmol) was slowly added. The mixture was allowed to stir for 10 minutes then the bath was replaced with an ice bath and the solution allowed to slowly reach 0° C. The precipitate was filtered and washed with DCM. 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)hydrazine (624 mg, 64%) was obtained. [M+H] calc'd for C5H7ClN4S, 191; found, 191.
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Synthesis routes and methods II

Procedure details

33 g (169.2 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine are introduced into 300 ml of THF at −20° C., and 169 ml of a 1M solution of hydrazine in THF is added dropwise at a rate such that the temperature does not rise above −15° C. The mixture is stirred at 0° C. for a further 2 h. After the reaction is complete, the solvent is distilled off and the residue is stirred with diethyl ether. 18.4 g (57% of theory) of the product are obtained as a solid.
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33 g
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300 mL
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